dione
Description
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22Cl6N6O3/c33-17-5-4-15(22(36)11-17)10-16-2-1-3-21-27(16)40-44(29(21)20-8-6-18(34)12-23(20)37)26(45)14-42-30-28(39-41-42)31(46)43(32(30)47)25-9-7-19(35)13-24(25)38/h4-13,21,28-30H,1-3,14H2/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRWHIBHQGPKIU-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)Cl)Cl)N=N4)C7=C(C=C(C=C7)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)Cl)Cl)N=N4)C7=C(C=C(C=C7)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22Cl6N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dione compounds can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the Diels–Alder reaction between diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione, resulting in the formation of a diphenylbenzo[c]furan-cyclopent-4-ene-1,3-dione adduct .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the synthesis of isoindoline-1,3-dione derivatives can be achieved through the coupled oxidation of imidazoles and tetraynes . This method involves the formation of multiple C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions.
Chemical Reactions Analysis
Types of Reactions
Dione compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert this compound compounds into their corresponding alcohols or other reduced forms.
Substitution: This compound compounds can undergo substitution reactions where one or more substituents are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, the oxidation of isoindoline-1,3-dione can lead to the formation of more complex heterocyclic structures, while reduction can yield alcohol derivatives .
Scientific Research Applications
Synthetic Chemistry Applications
Indane-1,3-Dione
Indane-1,3-dione serves as a crucial building block in synthetic organic chemistry. Its derivatives are utilized in:
- Biosensing : Indane-1,3-dione derivatives have been incorporated into biosensors for detecting biomolecules due to their fluorescent properties.
- Bioimaging : The compound is also used in bioimaging applications, aiding in the visualization of cellular processes.
- Electronics : It plays a role in the development of organic electronic materials, particularly in photopolymerization processes .
The versatility of indane-1,3-dione is attributed to its ability to undergo various chemical modifications and reactions, making it a valuable scaffold for creating diverse molecular architectures.
| Application | Description |
|---|---|
| Biosensing | Used for detecting biomolecules through fluorescence. |
| Bioimaging | Aids in visualization of cellular processes. |
| Electronics | Important for organic electronic materials and photopolymerization. |
Biological Applications
Quinoline-5,8-Dione
Quinoline-5,8-diones have been extensively studied for their biological activities:
- Anticancer Activity : These compounds exhibit significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : They demonstrate antibacterial, antifungal, and antiviral activities, making them potential candidates for drug development.
- Therapeutic Potential : Continued research aims to explore their mechanisms of action and optimize their efficacy for therapeutic applications .
The comprehensive evaluation of quinoline-5,8-dione derivatives highlights their potential as novel therapeutic agents.
| Biological Activity | Description |
|---|---|
| Anticancer | Significant effects against various cancer cell lines. |
| Antimicrobial | Exhibits antibacterial, antifungal, and antiviral properties. |
| Therapeutic Potential | Ongoing research into mechanisms and optimization for drug development. |
Environmental Monitoring Applications
The DIONE project has highlighted the integration of Earth Observation (EO) data with citizen science (CS) data for environmental monitoring:
- Vegetation Monitoring : EO data assists in tracking vegetation changes over time.
- Natural Hazards Applications : The project supports monitoring natural disasters and assessing risks.
- Urban Monitoring : It aids in managing urban environments by analyzing land use changes and urban sprawl .
The this compound project's findings emphasize the importance of combining EO and CS data for effective environmental management.
| Environmental Application | Description |
|---|---|
| Vegetation Monitoring | Tracks changes in vegetation over time using EO data. |
| Natural Hazards | Supports monitoring and assessment of natural disasters. |
| Urban Monitoring | Analyzes land use changes and urban sprawl for better management. |
Mechanism of Action
The mechanism of action of dione compounds varies depending on their specific structure and application. For example, thiazolidinethis compound compounds exert their hypoglycemic effects by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This activation leads to increased transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced blood glucose levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane-1,2-Dione vs. 1,3-Diones
- Acidity (pKa): Cyclopentane-1,2-dione (pKa ≈ 8.6) is significantly less acidic than 1,3-diones (pKa ∼4.0), reflecting differences in resonance stabilization of the enolate intermediates .
- Hydrogen Bonding: X-ray crystallography reveals that 1,2-diones form dimeric structures via two-point hydrogen bonds, mimicking carboxylic acids. In contrast, 1,3-diones lack this geometry, leading to weaker intermolecular interactions .
- Tautomerism: IR and NMR studies show faster tautomeric exchange in 1,3-diones compared to 1,2-diones, affecting their stability and reactivity .
Chroman-2,4-Dione Derivatives
- Structural Flexibility: Chroman-2,4-dione derivatives exhibit varied substituent effects. For example, 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione shows bond lengths consistent with conjugation between the enamine and dione moieties, enhancing stability .
Xanthene-1,8-Diones
- Antiproliferative Activity: Bromine-substituted xanthene-1,8-diones (e.g., compound 6 ) exhibit potent activity against HeLa, SW620, and HEpG2 cancer cell lines, with bromine enhancing cytotoxicity through halogen bonding interactions .
Antimicrobial Activity
- Spiroquinoline-Indoline-Diones: Compounds 4b and 4h show MIC values of 375–3000 µg/mL against Staphylococcus aureus and Candida albicans. Molecular docking studies correlate their activity with strong binding to the 6LU7 protease active site .
Electrochemical and Luminescent Properties
- Phthalimide Diones: N-phenyl substituents in 4-amino-1H-isoindole-1,3-diones influence reduction potentials. For example, pentafluoro-sulfanyl derivatives (e.g., 4d) undergo irreversible reduction, forming radical anions critical for charge transport in optoelectronic applications .
Coordination Chemistry
- Metal Complexes: Copper(II) complexes with phenanthroline-5,6-dione ligands exhibit DNA intercalation via MLCT transitions, demonstrated by fluorescence quenching and viscosity changes .
Data Tables
Table 1: Key Physicochemical Properties of Selected Diones
Table 2: Reduction Potentials of Phthalimide Diones
| Compound | Ered (V) | Reversibility | Application | Reference |
|---|---|---|---|---|
| 4d (SF5 substituent) | -1.45 | Irreversible | Organic electronics | |
| 4f (Trimethylphenyl) | -1.32 / -1.78 | Quasi-reversible | Luminescent materials |
Q & A
Basic Research Questions
Q. How do I formulate a focused research question for studying the chemical properties of dione?
- Methodological Approach : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) to structure your question. For example: "How does the diketone structure of this compound (C₄H₆O₂) influence its reactivity in aqueous solutions under varying pH conditions?" Ensure alignment with gaps identified in prior literature (e.g., computational studies vs. experimental data discrepancies) .
- Data Integration : Conduct a systematic literature review to operationalize variables (e.g., solvent polarity, temperature) and define measurable outcomes (e.g., reaction kinetics, byproduct formation) .
Q. What are best practices for designing experiments to assess this compound’s stability in synthetic pathways?
- Experimental Design : Use controlled variables (e.g., catalysts, reaction time) and replicate trials to minimize confounding factors. Pilot studies are critical for optimizing conditions (e.g., solvent selection, temperature gradients) .
- Instrumentation : Employ spectroscopic methods (NMR, IR) for structural analysis and chromatographic techniques (HPLC) for purity assessment. Document calibration protocols to ensure reproducibility .
Q. How should I structure a literature review to contextualize this compound’s applications in organic chemistry?
- Strategy : Categorize studies by thematic clusters (e.g., synthetic methods, catalytic applications, toxicity profiles). Use citation management tools to track sources and highlight contradictions (e.g., conflicting reports on this compound’s photostability) .
- Critical Evaluation : Apply criteria like sample size, methodology rigor, and peer-review status to assess credibility. Tabulate key findings (Table 1) to identify trends .
Advanced Research Questions
Q. How can I resolve contradictions between computational models and experimental data on this compound’s reaction mechanisms?
- Analytical Framework :
- Perform sensitivity analyses to identify variables causing discrepancies (e.g., solvent effects in DFT simulations vs. lab conditions).
- Validate computational models using experimental benchmarks (e.g., Gibbs free energy measurements) .
- Data Triangulation : Combine multiple methods (e.g., kinetic isotope effects, stereochemical analysis) to cross-verify results .
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships in toxicity studies?
- Methodology :
- Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values.
- Apply Bayesian inference to account for uncertainty in low-dose extrapolation .
- Validation : Conduct robustness checks via bootstrapping or Monte Carlo simulations .
Q. How do I design a multidisciplinary study to explore this compound’s role in bioorganic and materials science applications?
- Operationalizing Variables :
- Define interdisciplinary metrics (e.g., biocompatibility in drug delivery, thermal stability in polymer matrices).
- Use mixed-methods approaches: Combine in vitro assays (biological activity) with mechanical testing (tensile strength) .
Data Collection and Validation
Q. What strategies minimize bias when collecting spectral data for this compound’s structural characterization?
- Blinding : Use automated peak assignment algorithms to reduce human error in NMR analysis.
- Calibration : Regularly validate instruments with reference standards (e.g., deuterated solvents for chemical shift calibration) .
Q. How can I ensure reproducibility in synthesizing this compound derivatives across different laboratories?
- Documentation : Provide granular details in supplementary materials (e.g., stirring speed, cooling rates).
- Collaborative Validation : Share raw data via open-access platforms (e.g., Zenodo) and conduct round-robin tests .
Tables for Reference
Table 1 : Key Parameters for this compound’s Reactivity Studies
| Variable | Measurement Method | Common Ranges | Citation Sources |
|---|---|---|---|
| Solvent Polarity | Dielectric Constant | ε = 4–80 (Water) | |
| Reaction Rate | UV-Vis Spectroscopy | 0.1–5.0 mM/s | |
| Byproduct Yield | Gas Chromatography | <2% under N₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
